molecular formula C8H11N3O3S B1674445 Lamivudine, (+/-)-trans- CAS No. 131086-22-1

Lamivudine, (+/-)-trans-

Cat. No. B1674445
CAS RN: 131086-22-1
M. Wt: 229.26 g/mol
InChI Key: JTEGQNOMFQHVDC-BQBZGAKWSA-N
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Description

Lamivudine is an antiviral medicine that prevents human immunodeficiency virus (HIV) or hepatitis B virus from multiplying in your body . It is used in combination with other medicines for the treatment of HIV-1 infection . Lamivudine is a synthetic nucleoside analogue with activity against HIV-1 and HBV . The chemical name of lamivudine is (2R,cis)-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one .


Synthesis Analysis

The first continuous flow synthesis of lamivudine, an antiretroviral drug used in the treatment of HIV/AIDS and hepatitis B, was reported . The key intermediate (5-acetoxy oxathiolane) was prepared by an integrated two-step continuous flow process from L-menthyl glyoxalate hydrate in a single solvent, in 95% overall conversion .


Molecular Structure Analysis

Lamivudine is a cytosine analog . After lamivudine is triphosphorylated, the principle mode of action is inhibition of HIV reverse transcription via viral DNA chain termination . It inhibits RNA-dependent DNA polymerase activities of reverse transcriptase .


Chemical Reactions Analysis

Lamivudine was asymmetrically synthesized in only three steps via a novel surfactant-treated subtilisin Carlsberg-catalyzed dynamic kinetic resolution protocol . The enantiomer of lamivudine could also be accessed using the same protocol catalyzed by Candida antarctica lipase B .


Physical And Chemical Properties Analysis

Lamivudine is a cytosine analog . After lamivudine is triphosphorylated, the principle mode of action is inhibition of HIV reverse transcription via viral DNA chain termination . It inhibits RNA- and DNA-dependent DNA polymerase activities of reverse transcriptase .

Scientific Research Applications

In Utero Transmission Prevention
Lamivudine's application extends to reducing in utero transmission of HBV. Systematic reviews and meta-analyses have evaluated its efficacy, indicating a significant reduction in intrauterine infection rates among newborns from treated mothers. This preventive measure showcases Lamivudine's potential in curbing mother-to-child transmission, an essential step in controlling HBV spread globally (Shi et al., 2010).

Gastroretentive Drug Formulation
The development of gastroretentive tablets of Lamivudine utilizing the floating-bioadhesive potential of carbomers and cellulosic polymers represents a notable advancement in drug delivery systems. Such formulations aim to enhance the drug's bioavailability and therapeutic efficacy by prolonging its gastric retention time, offering a promising approach for optimizing Lamivudine's clinical benefits (Singh et al., 2012).

Genetic Mutation Detection
The development of oligonucleotide chip technology for detecting Lamivudine-resistant YMDD motif mutants in HBV signifies a leap in diagnostic capabilities. This technology allows for the early identification of resistance, facilitating timely therapeutic interventions and management strategies to mitigate the impact of resistance on treatment outcomes (Heo et al., 2004).

Safety And Hazards

Lamivudine can cause severe or life-threatening effects on your liver or pancreas . Call your doctor at once if you have: severe pain in your upper stomach spreading to your back, nausea, loss of appetite, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) . Lamivudine affects your immune system, which may cause certain side effects (even weeks or months after you’ve taken lamivudine) .

Future Directions

The prominence of lamivudine in HIV therapy is highlighted by its incorporation in recent innovative treatment strategies, such as single-tablet regimens that address challenges associated with regimen complexity and treatment adherence and 2-drug regimens being developed to mitigate cumulative drug exposure and toxicities . This review summarizes how the pharmacologic and virologic properties of lamivudine have solidified its role in contemporary HIV therapy and continue to support its use in emerging therapies .

properties

IUPAC Name

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamivudine, (+/-)-trans-

CAS RN

131086-22-1, 136846-20-3
Record name Lamivudine, (+/-)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE, (±)-TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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